molecular formula C32H48O9 B1668401 Cerberin CAS No. 25633-33-4

Cerberin

Cat. No. B1668401
CAS RN: 25633-33-4
M. Wt: 576.7 g/mol
InChI Key: WSAWDNPGMCYQEI-IGPZFFOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The seeds of Bintaro contain Cerberin, a cardiac glycoside toxin of the heart . Cardenolide glycoside of 2′-o-acetylacerlasid A, 17α Neriifolin, 17β-Neriifolin, Cerberin, 7,8—Dehydrocerberin, Deacetyltanghinin, and Tanghinin isolated from Bintaro are cytotoxic to human oral cancer cells (KB), human breast cancer cells (BC) and the human lung NCI-H187 Carcinogenic cells .


Molecular Structure Analysis

Cerberin has a molecular formula of C32H48O9 . It has a steroid-type set of four carbocycles (all-carbon rings) at its core . In cerberin, this steroid core is connected, first, to a separate oxygen-containing lactone ring, and second, to a sugar substituent .


Chemical Reactions Analysis

The bio-active compound in the kernels of Bintaro varies due to which plant possesses other properties as well .


Physical And Chemical Properties Analysis

Cerberin has a molecular weight of 576.7 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 693.7±55.0 °C at 760 mmHg, and a flash point of 217.2±25.0 °C .

Scientific Research Applications

1. Analytical Methods for Detection

Cerberin, a cardiac glycoside in Cerbera odollam seeds, is challenging to detect in body fluids. Studies have developed various analytical methods for its estimation:

  • UV Spectroscopic Method : A study by P. Ss and A. Rajasekaran (2015) describes a UV derivative spectroscopic method for estimating cerberin in rat plasma without chemical separation.
  • High-Performance Thin Layer Chromatography (HPTLC) : Research by S. Prasanth and R. Aiyalu (2015) focuses on identifying and quantifying cerberin in Cerbera odollam seeds and rat serum using HPTLC.
  • FTIR-Spectrophotometric Analysis : A study by S. PrasanthS and A. Rajasekaran (2019) developed a Fourier Transform Infrared (FT-IR) spectrometric method for analyzing cerberin in rat plasma.

2. Anticancer Activity

Cerberin has shown promising anticancer properties:

  • Anticancer Activity through Signal Transduction Inhibition : A 2019 study by M. S. Hossan et al. discovered that cerberin inhibits cancer cell growth and migration by inducing apoptosis and suppressing key signaling mechanisms like PI3K/AKT/mTOR.

3. Forensic Toxicology

The toxic properties of Cerbera odollam and its active component, cerberin, are significant in forensic toxicology:

  • Forensic Relevance : C. Shetty (2016) emphasizes cerberin's relevance in forensic cases, particularly in poisoning incidentsdue to its use in suicides and homicides.

4. Cerberus Access Control in Medical Data

While not directly related to cerberin, the Cerberus access control scheme is relevant in the context of patient data security:

  • Cerberus in Patient Cohort Study Platforms : Research by P. Parrend et al. (2017) introduced 'Cerberus', an access control scheme for Cohort Study Platforms, ensuring secure data access for medical data.

Safety And Hazards

Cerberin is extremely toxic at higher doses . Consumption of the C. odollam results in poisoning with presenting nausea, vomiting, and abdominal pain, often leading to death .

properties

IUPAC Name

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28-,29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMTWMXBKEHJQ-IVHDSYOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893922
Record name Cerberin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerberin

CAS RN

25633-33-4
Record name Cerberin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25633-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerberin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025633334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerberin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERBERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW5A155S64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerberin
Reactant of Route 2
Cerberin
Reactant of Route 3
Cerberin
Reactant of Route 4
Cerberin
Reactant of Route 5
Cerberin
Reactant of Route 6
Cerberin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.